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Get Quote

N4-benzoyl-5-methyl-2'-O-methylcytidine is a chemically modified nucleoside analog that

serves as a critical building block in the synthesis of therapeutic and diagnostic

oligonucleotides.[1][2] Its strategic design, incorporating three key modifications—a benzoyl

protecting group on the N4 position of the cytosine base, a methyl group at the 5-position of the

pyrimidine ring, and a methyl group on the 2'-hydroxyl of the ribose sugar—endows it with

unique properties that are highly advantageous for the development of next-generation nucleic

acid-based drugs, including antisense oligonucleotides (ASOs), small interfering RNAs

(siRNAs), and messenger RNA (mRNA) therapeutics.[3]

The 5-methylcytidine modification is a naturally occurring epigenetic mark in DNA and is also

found in various RNA molecules.[4] Its inclusion in synthetic oligonucleotides can significantly

enhance the thermal stability of nucleic acid duplexes.[4] The 2'-O-methyl modification provides

substantial resistance to nuclease degradation, a crucial feature for increasing the in vivo half-

life of oligonucleotide drugs. Furthermore, the incorporation of modified nucleosides like this

can help mitigate the innate immune response that can be triggered by unmodified single-

stranded RNA.[3] The N4-benzoyl group is a temporary protecting group essential for the

chemical synthesis process, preventing unwanted side reactions during the assembly of the

oligonucleotide chain.[5] This guide provides a comprehensive overview of the properties,
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synthesis, and applications of N4-benzoyl-5-methyl-2'-O-methylcytidine, offering field-proven

insights for its effective utilization.

Core Physicochemical Properties
A thorough understanding of the fundamental properties of N4-benzoyl-5-methyl-2'-O-

methylcytidine and its phosphoramidite derivative is essential for its proper handling, storage,

and application in oligonucleotide synthesis.

Structural and Chemical Data
Below is a summary of the key physicochemical properties for the phosphoramidite form of N4-

benzoyl-5-methyl-2'-O-methylcytidine, which is the reagent used in automated synthesis.
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Property Value Source(s)

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-

methoxyphenyl)-

phenylmethoxy]methyl]-4-[2-

cyanoethoxy-[di(propan-2-

yl)amino]phosphanyl]oxy-3-

methoxyoxolan-2-yl]-5-methyl-

2-oxopyrimidin-4-yl]benzamide

[6]

Synonyms

5-Me-DMT-2′-O-Me-C(Bz)-CE-

Phosphoramidite; N4-benzoyl-

5-methyl-5'-O-(4, 4'-

dimethoxytrityl)-2'-O-methyl-

cytidine-3'-cyanoethyl

Phosphoramidite

[6][7]

CAS Number 166593-57-3 [7]

Molecular Formula C48H56N5O9P [6][7]

Molecular Weight 877.98 g/mol [6][7]

Appearance White to off-white powder [6][7]

Purity ≥98% by HPLC [6]

Storage
Store at -20°C under

anhydrous conditions.
[6][7]

Application in Automated Oligonucleotide Synthesis
The primary application of N4-benzoyl-5-methyl-2'-O-methylcytidine is as a phosphoramidite

monomer in automated, solid-phase oligonucleotide synthesis.[4][8] This chemical method

allows for the precise, sequential addition of nucleotide building blocks to construct a custom

oligonucleotide chain in the 3' to 5' direction.[8]

The Rationale Behind the Modifications
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5'-O-DMT (Dimethoxytrityl) Group: This bulky, acid-labile protecting group is attached to the

5'-hydroxyl of the ribose sugar. It prevents the 5'-end of the phosphoramidite from reacting

during the synthesis cycle until it is intentionally removed to allow for the addition of the next

nucleotide.[4]

N4-Benzoyl Group: This base-labile group protects the exocyclic amine of the 5-

methylcytosine base. Without this protection, the amine group could undergo undesirable

side reactions during the coupling steps. The benzoyl group is more stable than the acetyl

group, another common protecting group, but requires harsher conditions for its removal.[5]

3'-CE (Cyanoethyl) Phosphoramidite: This is the reactive group at the 3'-position that, when

activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain attached to

the solid support. The cyanoethyl group on the phosphorus is a protecting group that is

removed during the final deprotection step.[6]

Experimental Protocol: Incorporation into
Oligonucleotides
The following is a generalized protocol for the incorporation of N4-benzoyl-5-methyl-2'-O-

methylcytidine 3'-CE phosphoramidite using an automated DNA/RNA synthesizer.

1. Phosphoramidite Preparation:

Allow the vial of the phosphoramidite to equilibrate to room temperature before opening to

prevent moisture condensation.

Under anhydrous conditions, dissolve the phosphoramidite in anhydrous acetonitrile to a

final concentration of 0.1 M.[4]

Install the vial on the appropriate port of the synthesizer.

2. Automated Solid-Phase Synthesis Cycle: The synthesis proceeds through a repeated four-

step cycle for each nucleotide addition.[3][4]

Step A: Detritylation (Deblocking): The 5'-O-DMT group of the nucleotide attached to the

solid support is removed using a solution of an acid, such as dichloroacetic (DCA) in

dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction.[4]
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Step B: Coupling: The N4-benzoyl-5-methyl-2'-O-methylcytidine phosphoramidite is activated

by a reagent like 5-(ethylthio)-1H-tetrazole (ETT) and then coupled to the free 5'-hydroxyl

group of the growing oligonucleotide chain.[3][9]

Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents

(e.g., acetic anhydride). This prevents the formation of deletion mutants (sequences missing

a nucleotide).[3]

Step D: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using an oxidizing agent, typically an iodine solution.[3]

This cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Automated Synthesis Cycle

A. Detritylation
(DMT Removal) B. Coupling

(Amidite Addition)
C. Capping

(Terminate Failures)

D. Oxidation
(Stabilize Linkage)

Next Cycle

Click to download full resolution via product page

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Post-Synthesis Processing and Purification
Following synthesis, the oligonucleotide must be cleaved from the solid support, and all

protecting groups must be removed. The resulting crude product is then purified to isolate the

full-length, desired sequence.

Protocol: Cleavage and Deprotection
The N4-benzoyl group is relatively stable, and its complete removal is crucial for the biological

activity of the oligonucleotide.[4]

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pdf.benchchem.com/12390/Application_Notes_N4_Benzoyl_5_O_DMT_5_methylcytidine_in_the_Synthesis_of_Therapeutic_RNAs.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7940814/
https://pdf.benchchem.com/12390/Application_Notes_N4_Benzoyl_5_O_DMT_5_methylcytidine_in_the_Synthesis_of_Therapeutic_RNAs.pdf
https://pdf.benchchem.com/12390/Application_Notes_N4_Benzoyl_5_O_DMT_5_methylcytidine_in_the_Synthesis_of_Therapeutic_RNAs.pdf
https://www.benchchem.com/product/b15600513/docs?utm_src=pdf-body-img#introduction-a-cornerstone-of-modified-oligonucleotide-chemistry
https://pdf.benchchem.com/12390/Application_Note_Protocol_for_Incorporating_N4_Benzoyl_5_O_DMT_5_methylcytidine_in_Oligonucleotide_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600513?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a deprotection solution, typically concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine (AMA), ensuring the support is fully submerged.[4][9]

Incubate the vial at an elevated temperature (e.g., 60-65°C) for several hours. This step

cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate

protecting groups and the N4-benzoyl base protecting groups.[3][9]

After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a

new tube.

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Resuspend the oligonucleotide pellet in nuclease-free water.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pdf.benchchem.com/12390/Application_Note_Protocol_for_Incorporating_N4_Benzoyl_5_O_DMT_5_methylcytidine_in_Oligonucleotide_Synthesis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7940814/
https://pdf.benchchem.com/12390/Application_Notes_N4_Benzoyl_5_O_DMT_5_methylcytidine_in_the_Synthesis_of_Therapeutic_RNAs.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7940814/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600513?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesized Oligo
(On Solid Support)

Cleavage & Deprotection
(e.g., NH4OH/AMA)

Evaporation

Crude Oligonucleotide
(In Solution)

Purification
(e.g., HPLC)

Purified Oligonucleotide

Click to download full resolution via product page

Caption: General workflow for post-synthesis processing of oligonucleotides.

Purification Methodologies
The choice of purification method depends on the length of the oligonucleotide, the required

purity, and the presence of other modifications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used

method that separates oligonucleotides based on their hydrophobicity.[10][11] It is

particularly effective for purifying oligonucleotides containing hydrophobic modifications.[11]
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A "trityl-on" purification strategy, where the final 5'-DMT group is left on, makes the full-length

product significantly more hydrophobic than truncated failure sequences, facilitating excellent

separation.[12] The DMT group is then removed post-purification.[13]

Anion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on the

negative charge of their phosphate backbone.[10] It provides excellent resolution based on

length, as longer oligonucleotides have more phosphate groups and bind more tightly to the

column.[11]

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by their size

and is recommended for purifying long oligonucleotides (>60 bases) to achieve very high

purity (95-99%).[10][11]

Analytical Characterization
After purification, it is imperative to verify the identity and purity of the final oligonucleotide

product.

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) mass spectrometry is used to confirm that the molecular

weight of the synthesized oligonucleotide matches the expected theoretical mass.[3] This

confirms the correct incorporation of the N4-benzoyl-5-methyl-2'-O-methylcytidine and other

nucleosides.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or IE-HPLC is used

to assess the purity of the final product.[14] A single major peak indicates a high-purity

sample.[3]

UV-Vis Spectrophotometry: The concentration of the purified oligonucleotide is determined

by measuring its absorbance at 260 nm.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not routine for every

oligonucleotide, 1H and 31P NMR can provide detailed structural information to confirm the

integrity of the nucleosides and the phosphodiester backbone.[13] For instance, 1H NMR

spectra can confirm the presence of the benzoyl and methyl groups through their

characteristic chemical shifts.[15]
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Impact on Thermodynamic Properties
The incorporation of 5-methylcytidine into an oligonucleotide generally increases the

thermodynamic stability of the resulting duplex with a complementary DNA or RNA strand.[4]

This is observed as an increase in the melting temperature (Tm), the temperature at which half

of the duplex dissociates. Each substitution of cytosine with 5-methylcytosine can raise the Tm

by approximately 1.3°C.[4] This enhanced affinity is highly beneficial for therapeutic

applications like antisense technology, where stronger and more specific binding to the target

mRNA is desired.[4] The 2'-O-methyl modification also contributes to a stable A-form helix,

which is favorable for RNA duplexes.[16]

Therapeutic and Research Significance
The unique combination of properties imparted by N4-benzoyl-5-methyl-2'-O-methylcytidine

makes it a valuable component in the development of RNA-based therapeutics.

Antisense Oligonucleotides (ASOs): The enhanced nuclease resistance and binding affinity

allow for the design of more potent and stable ASOs for silencing disease-causing genes.[4]

siRNA Therapeutics: 2'-O-methyl modifications are commonly used in siRNAs to improve

stability and reduce off-target effects and immune stimulation.[3]

mRNA Vaccines and Therapeutics: The inclusion of modified nucleosides like 5-

methylcytidine in synthetic mRNA is a key strategy to reduce the innate immunogenicity of

the RNA molecule and enhance its translational efficiency, leading to higher protein

expression.[3]

Conclusion
N4-benzoyl-5-methyl-2'-O-methylcytidine is a highly versatile and enabling chemical tool for the

synthesis of modified oligonucleotides. Its carefully designed structure, featuring protective

groups for synthesis and functional modifications for enhanced biological performance,

addresses key challenges in the development of nucleic acid therapeutics. A thorough

understanding of its properties, from its role in the phosphoramidite synthesis cycle to its

impact on the final oligonucleotide's stability and purity, is paramount for researchers and

developers aiming to harness the full potential of RNA and DNA-based technologies.
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methylcytosine nucleobases. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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